molecular formula C16H21N3O3S2 B11163919 N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-(toluene-4-sulfonyl)-acetamide

N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-(toluene-4-sulfonyl)-acetamide

Cat. No.: B11163919
M. Wt: 367.5 g/mol
InChI Key: CBJQMIPOIBCEOO-UHFFFAOYSA-N
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Description

2-(4-METHYLBENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a sulfonyl group, a thiadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLBENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the Pentan-3-yl Group: This step involves alkylation reactions using suitable alkyl halides.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLBENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various types of chemical reactions:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(4-METHYLBENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-METHYLBENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in inflammatory pathways or microbial growth.

    Pathways Involved: Inhibition of enzyme activity or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYLBENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE
  • 2-(4-METHYLBENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-TRIAZOL-2-YL]ACETAMIDE

Uniqueness

2-(4-METHYLBENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties that are distinct from oxadiazole and triazole analogs.

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H21N3O3S2/c1-4-12(5-2)15-18-19-16(23-15)17-14(20)10-24(21,22)13-8-6-11(3)7-9-13/h6-9,12H,4-5,10H2,1-3H3,(H,17,19,20)

InChI Key

CBJQMIPOIBCEOO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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